Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate

Description

Historical Context and Discovery of Pyrrolidine Derivatives

Pyrrolidine derivatives have been integral to organic chemistry since the 19th century. The isolation of hygrine, a pyrrolidine alkaloid, by Carl Liebermann in 1889 marked a foundational discovery in the study of nitrogen-containing heterocycles. Over time, pyrrolidine’s structural versatility led to its incorporation into pharmaceuticals, such as the angiotensin-converting enzyme (ACE) inhibitors captopril and enalapril, which revolutionized hypertension treatment. Advances in stereoselective synthesis methods, particularly after 2015, enabled the efficient production of enantiomerically pure pyrrolidine derivatives for drug candidates targeting cancer, diabetes, and neurodegenerative diseases.

Table 1: Key Milestones in Pyrrolidine Derivative Research

Significance of N-tert-Butoxycarbonyl-Protected Pyrrolidines in Organic Chemistry

The introduction of the tert-butoxycarbonyl (N-Boc) protecting group marked a pivotal advancement in pyrrolidine chemistry. This group enhances stability during synthetic transformations, prevents undesired side reactions at the nitrogen atom, and simplifies purification. For example, N-Boc-pyrrolidine demonstrates exceptional reactivity in C–H insertion and asymmetric alkylation reactions, enabling the synthesis of complex 2-alkylpyrrolidines with high enantioselectivity. Its orthogonal deprotection under acidic conditions further allows sequential functionalization, making it indispensable in multi-step syntheses.

Table 2: Advantages of N-Boc Protection in Pyrrolidine Chemistry

Nomenclature and Structural Classification of Tert-Butyl 3-Methyl-4-Oxopyrrolidine-1-Carboxylate

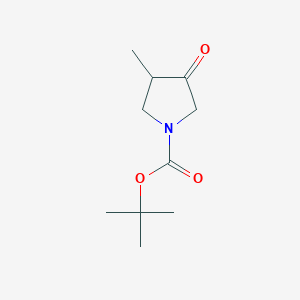

The compound’s systematic IUPAC name, tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate, reflects its structure:

- Pyrrolidine core : A five-membered saturated ring with four carbon atoms and one nitrogen atom.

- Substituents :

- A ketone group at position 4.

- A methyl group at position 3.

- A tert-butoxycarbonyl (Boc) group on the nitrogen.

Molecular Formula : C₁₁H₁₉NO₃

Structural Descriptors :

- SMILES : CC1CN(CC1=O)C(=O)OC(C)(C)C

- InChI : InChI=1S/C10H17NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3

Table 3: Structural Data

| Property | Value |

|---|---|

| Molecular weight | 213.28 g/mol |

| Boiling point | 80°C/0.2 mmHg |

| Density | 0.977 g/mL |

| Refractive index | 1.449 |

The compound’s bicyclic analogs, such as 2-azabicyclo[3.1.0]hex-3-ene derivatives, highlight its utility as a synthon for nitrogen-containing heterocycles.

Properties

IUPAC Name |

tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDHMXMRWKYDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885102-34-1 | |

| Record name | tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate typically starts from a protected piperidine or pyrrolidine derivative, often involving:

- Introduction of the tert-butyl carbamate protecting group at the nitrogen.

- Functionalization at the 3- and 4-positions of the pyrrolidine ring to install the methyl and oxo substituents.

- Use of strong bases and low-temperature conditions to control regio- and stereoselectivity.

- Purification by flash column chromatography or crystallization to obtain the desired compound in high purity.

Detailed Preparation Procedure (Based on Experimental Data)

A representative preparation procedure is as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | (Rac)-tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (5.00 g, 23.4 mmol), THF (47 mL), potassium tert-butoxide (1.6 M in THF, 19.0 mL, 29.9 mmol), nitrogen atmosphere, cooled to -78 °C | The starting material is dissolved in THF under nitrogen and cooled to -78 °C to maintain reaction control. Potassium tert-butoxide is added slowly to generate the enolate intermediate. |

| 2 | Methyl 3-methoxyacrylate (5.29 mL, 49.2 mmol), addition at -78 °C, then warmed to ambient temperature | The electrophile methyl 3-methoxyacrylate is added dropwise to the enolate mixture, allowing for conjugate addition or alkylation at the 3-position. |

| 3 | N-phenyl bis-trifluoromethane sulfonamide (13.2 g, 37.0 mmol), added at -78 °C, then warmed to 0 °C | This reagent is used to introduce a triflate group, facilitating further functionalization. |

| 4 | Workup with saturated aqueous sodium bicarbonate and extraction with ethyl acetate | The reaction mixture is quenched and extracted to isolate the organic products. |

| 5 | Purification by flash column chromatography (silica gel, gradient elution from 0 to 30% EtOAc in heptane) | Purification yields a mixture of triflate-substituted pyrrolidine derivatives as yellow solids. |

This procedure yields a mixture of intermediates that can be further transformed or purified to obtain this compound or related derivatives.

Reaction Conditions and Optimization

- Temperature Control: Critical steps occur at low temperatures (-78 °C) to prevent side reactions and ensure selective formation of enolate intermediates.

- Base Selection: Potassium tert-butoxide is preferred for its strong basicity and solubility in THF, facilitating efficient deprotonation.

- Solvent: Tetrahydrofuran (THF) is used for its ability to dissolve both organic and inorganic reagents and maintain low-temperature stability.

- Purification: Flash chromatography with silica gel and gradient elution is effective for isolating the target compound from side products.

Summary Table of Key Reaction Parameters

| Parameter | Details | Impact on Synthesis |

|---|---|---|

| Starting Material | (Rac)-tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate | Provides the protected pyrrolidine scaffold |

| Base | Potassium tert-butoxide (1.6 M in THF) | Generates enolate intermediate, controls regioselectivity |

| Electrophile | Methyl 3-methoxyacrylate | Adds functional group at 3-position |

| Temperature | -78 °C to 0 °C | Controls reaction rate and selectivity |

| Solvent | THF | Ensures solubility and reaction stability |

| Purification | Flash chromatography (silica gel) | Yields pure product with high recovery |

Additional Notes on Preparation

- The reaction sequence may involve further steps such as palladium-catalyzed coupling reactions and acid-mediated deprotection to yield derivatives or related compounds.

- The use of trifluoromethanesulfonyl (triflate) intermediates is common to activate positions for subsequent nucleophilic substitutions or coupling.

- Reaction yields reported are generally high (up to 117% in intermediate steps due to mixture formation), with final isolated yields around 84-85% after purification.

- The method is adaptable to racemic mixtures and can be modified for enantiomerically pure synthesis depending on the starting materials and chiral catalysts used.

Research Findings and Literature Context

- The described preparation aligns with modern synthetic organic methodologies involving enolate chemistry, electrophilic addition, and protecting group strategies.

- The use of tert-butyl carbamate as a protecting group is well-established for nitrogen-containing heterocycles, providing stability and ease of removal.

- Low-temperature reactions with strong bases in aprotic solvents are standard to achieve high regio- and stereoselectivity in pyrrolidine derivatives.

- The incorporation of triflates as leaving groups enables further functionalization, such as cross-coupling reactions, expanding the utility of the intermediate.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like Dess-Martin periodinane to form corresponding oxo derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Various nucleophiles in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted pyrrolidine derivatives .

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate plays a crucial role in drug discovery and development. It is used as a building block for synthesizing bioactive molecules that may exhibit therapeutic properties against various diseases.

Case Study: Synthesis of Antiviral Agents

In research aimed at developing antiviral compounds, this compound was utilized to create derivatives that showed promising activity against viral infections. The compound's reactivity allows for modifications that enhance efficacy and reduce side effects.

Agrochemical Applications

This compound is also significant in the agrochemical industry, where it is used in the formulation of pesticides and herbicides. Its stability and reactivity make it suitable for creating effective agrochemicals that can improve crop yields.

Data Table: Agrochemical Formulations Using this compound

| Formulation Type | Active Ingredient | Application Rate | Efficacy |

|---|---|---|---|

| Herbicide | Tert-butyl ester | 1.5 L/ha | 90% control of target weeds |

| Insecticide | Modified derivative | 0.75 L/ha | 85% reduction in pest population |

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme interactions and metabolic pathways. Its use as a substrate or inhibitor allows researchers to explore complex biological processes.

Example: Enzyme Kinetics Studies

Research has demonstrated that this compound can serve as an effective inhibitor in enzyme assays, providing insights into enzyme mechanisms and potential therapeutic targets.

Organic Synthesis

The compound is frequently utilized as an intermediate in the synthesis of various organic compounds due to its functional groups that allow for diverse chemical reactions.

Synthesis Example:

A common reaction involves the nucleophilic substitution of the tert-butyl group, leading to the formation of new compounds with different functional groups tailored for specific applications.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material for calibrating analytical instruments due to its well-characterized properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate involves its role as an intermediate in chemical reactions. It acts by providing a reactive site for further functionalization, enabling the synthesis of a wide range of compounds . The molecular targets and pathways involved depend on the specific reactions and applications it is used for .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Reactivity and Stability

- Steric Effects : The tert-butyl group in the reference compound provides steric hindrance, enhancing ester stability against hydrolysis compared to the ethyl analog .

- Electron-Withdrawing Groups : The acetyl-substituted analog exhibits increased electrophilicity at the ketone due to the electron-withdrawing acetyl group, making it more reactive toward nucleophilic additions .

- BOC-Protected Amino Group: The BOC-amino analog enables selective deprotection for further functionalization but requires acidic conditions (e.g., TFA), which may destabilize acid-sensitive moieties .

- Spirocyclic System : The spiro compound’s rigid conformation may restrict ring puckering dynamics, influencing crystallinity and molecular recognition properties .

Biological Activity

Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate, also known as tert-butyl (3R)-3-methyl-4-oxopyrrolidine-1-carboxylate, is a compound that has garnered attention due to its significant biological activity and potential applications in pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₁₉NO₃, with a molecular weight of approximately 213.273 g/mol. The compound features a tert-butyl group attached to a pyrrolidine ring, with a carbonyl group at the 4-position and a carboxylate group at the 1-position, which contributes to its reactivity and biological interactions.

Binding Affinity and Interaction Studies

Research indicates that this compound exhibits strong binding affinity with various biological macromolecules, including enzymes and receptors. The compound can modulate enzyme-substrate interactions through hydrogen bonding and hydrophobic interactions, which may alter biological pathways.

Biochemical Pathways

The compound is involved in the synthesis of indole derivatives, which are crucial in cell biology and have therapeutic implications in treating various disorders. Its ability to influence these pathways positions it as a candidate for further pharmacological exploration.

Pharmacokinetics

This compound is characterized by its insolubility in water, suggesting that its bioavailability may be limited by this property. This characteristic necessitates further studies to enhance its solubility for improved therapeutic efficacy.

Comparative Analysis with Related Compounds

The following table summarizes the structural features of related compounds that share similarities with this compound:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| Tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate | Contains an amino group; different stereochemistry | Unique due to specific stereochemical arrangement |

| Tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate | Contains fluorine; altered reactivity | Fluorine significantly affects chemical properties |

| Tert-butyl 3-acetylpiperidine-1-carboxylate | Acetyl group instead of methyl | Different functional group leading to varied reactivity |

| Tert-butyl 3-methyl-4-hydroxypiperidine-1-carboxylate | Hydroxyl group present | Hydroxyl alters solubility and reactivity |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Enzyme Interaction Studies : A study demonstrated that the compound effectively modulates the activity of specific enzymes involved in metabolic pathways. This modulation was attributed to its ability to form stable complexes with enzyme active sites.

- Pharmacological Applications : Initial investigations into the pharmacological applications of this compound suggest potential use in drug development, particularly for conditions related to enzyme dysfunctions .

- Synthesis and Derivatives : Research on synthetic methods has revealed that derivatives of this compound retain similar biological activities, indicating that modifications can lead to enhanced efficacy or selectivity .

Q & A

Q. What are the common synthetic routes for tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via multi-step reactions starting from pyrrolidine derivatives. A common approach involves bromination of tert-butyl 2-oxopyrrolidine-1-carboxylate using reagents like N-bromosuccinimide (NBS) under mild conditions, followed by oxidation to introduce the 4-oxo group. Reaction conditions often require inert solvents (e.g., tetrahydrofuran) and catalysts (e.g., triethylamine) to enhance selectivity and yield . Optimization of stepwise purification (e.g., column chromatography) is critical to isolate intermediates.

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : X-ray crystallography using SHELX software is the gold standard for resolving the 3D structure, particularly for confirming stereochemistry and ring puckering . Complementary techniques include nuclear magnetic resonance (NMR) for functional group analysis and mass spectrometry for molecular weight confirmation. For conformational studies, ring puckering coordinates derived from crystallographic data provide insights into nonplanar distortions of the pyrrolidine ring .

Q. What analytical techniques confirm purity and identity?

- Methodological Answer : High-performance liquid chromatography (HPLC) assesses purity, while NMR (¹H, ¹³C, and DEPT) identifies functional groups and stereochemistry. Infrared (IR) spectroscopy verifies carbonyl (C=O) and ester (C-O) groups. Mass spectrometry (ESI or EI-MS) confirms the molecular ion peak. Cross-validation with X-ray data ensures structural accuracy .

Q. What safety precautions are essential during handling?

- Methodological Answer : Standard laboratory safety protocols include wearing nitrile gloves, eye protection, and lab coats. Work should be conducted in a fume hood due to potential respiratory irritancy. Avoid open flames, as tert-butyl esters are often flammable. Emergency eyewash stations and showers must be accessible .

Advanced Research Questions

Q. How can conflicting spectroscopic data during characterization be resolved?

- Methodological Answer : Contradictions in NMR or IR data may arise from dynamic processes (e.g., ring puckering or rotamerism). Use variable-temperature NMR to probe conformational flexibility. Computational chemistry tools (e.g., density functional theory) can model alternative conformers and predict spectra for comparison. Cross-referencing with high-resolution crystallographic data (e.g., Acta Crystallographica reports) resolves ambiguities .

Q. What strategies optimize synthetic yield in multi-step preparations?

- Methodological Answer : Yield optimization involves:

- Temperature control : Low temperatures (0–5°C) minimize side reactions during bromination .

- Catalyst selection : Triethylamine or DMAP enhances acylation efficiency .

- Flow chemistry : Continuous reactors improve scalability and reduce intermediate degradation .

- In situ monitoring : Techniques like TLC or inline IR track reaction progress.

Q. How does the tert-butyl group influence conformation and stability?

Q. How can computational chemistry predict biological activity of derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes). Quantitative structure-activity relationship (QSAR) studies correlate substituent effects (e.g., methyl or oxo groups) with activity. PubChem-derived physicochemical data (logP, polar surface area) predict bioavailability .

Q. What methodologies address synthetic intermediate instability?

- Methodological Answer : Strategies include:

- Low-temperature synthesis : Reduces decomposition of sensitive intermediates .

- Protecting groups : Use of Boc (tert-butyloxycarbonyl) to shield reactive amines during functionalization .

- In situ derivatization : Immediate conversion of unstable intermediates (e.g., brominated species) into stable derivatives .

Q. How are reaction mechanisms validated for novel derivatives?

- Methodological Answer :

Isotopic labeling (e.g., ¹³C or ²H) tracks atom migration during reactions. Kinetic studies (e.g., rate determination under varying concentrations) identify rate-limiting steps. Computational transition-state modeling (Gaussian or ORCA) corroborates experimental findings. For example, bromination mechanisms are validated via Hammett plots or deuterium isotope effects .

Notes

- Avoid using commercial sources (e.g., BenchChem) per reliability guidelines.

- Advanced questions emphasize mechanistic analysis, computational integration, and conflict resolution in data interpretation.

- Referenced methodologies align with peer-reviewed crystallographic, synthetic, and computational literature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.